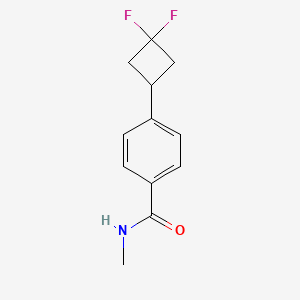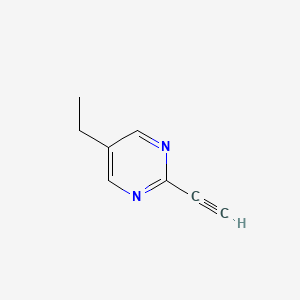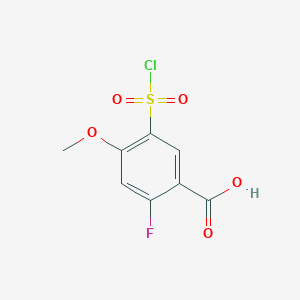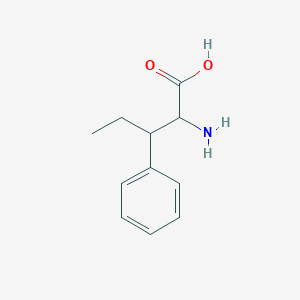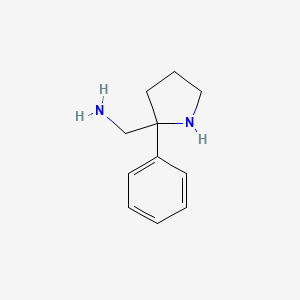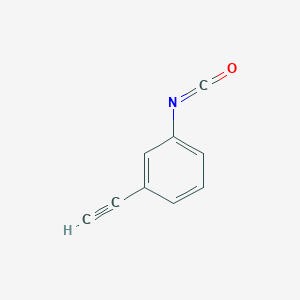
1-Ethynyl-3-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-3-isocyanatobenzene is an aromatic compound characterized by the presence of an ethynyl group and an isocyanate group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Ethynyl-3-isocyanatobenzene typically involves multi-step organic reactions. One common method starts with the preparation of 3-ethynylaniline, which is then subjected to a reaction with phosgene to introduce the isocyanate group. The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Ethynyl-3-isocyanatobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the ethynyl and isocyanate groups influence the reactivity and orientation of the substituents.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
Common reagents used in these reactions include strong acids or bases, catalysts like palladium or copper, and various solvents depending on the specific reaction conditions. Major products formed from these reactions include substituted benzene derivatives, ureas, carbamates, and cyclic compounds.
Applications De Recherche Scientifique
1-Ethynyl-3-isocyanatobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Biological Studies: Researchers use it to study enzyme mechanisms and protein interactions, particularly those involving isocyanate-reactive sites.
Medicinal Chemistry: It is investigated for potential therapeutic applications, including the development of enzyme inhibitors and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-3-isocyanatobenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as amino acids in proteins. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The ethynyl group can participate in various organic reactions, contributing to the compound’s versatility in chemical synthesis.
Comparaison Avec Des Composés Similaires
1-Ethynyl-3-isocyanatobenzene can be compared with other benzene derivatives containing ethynyl or isocyanate groups:
1-Ethynyl-4-isocyanatobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3-Ethynylphenyl isocyanate: Lacks the additional substituent on the benzene ring, leading to different chemical properties.
Phenyl isocyanate: Contains only the isocyanate group, used widely in organic synthesis and polymer chemistry.
The uniqueness of this compound lies in the combination of both ethynyl and isocyanate groups, providing a versatile platform for various chemical transformations and applications.
Propriétés
IUPAC Name |
1-ethynyl-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c1-2-8-4-3-5-9(6-8)10-7-11/h1,3-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJAOAGHJAXHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
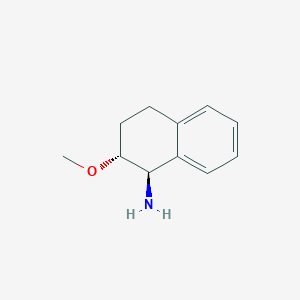

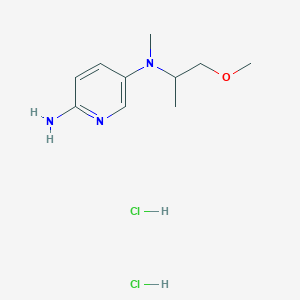

![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)


